Basic blue 6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Basic blue 6 involves the condensation of 2-aminophenol with phthalic anhydride, followed by the reaction with dimethylamine. The reaction conditions typically include heating the mixture in the presence of a catalyst, such as zinc chloride, to facilitate the formation of the oxazine ring .

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The dye is then purified through crystallization and filtration processes .

Analyse Chemischer Reaktionen

Types of Reactions: Basic blue 6 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized by strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: this compound can be reduced by reducing agents, such as sodium borohydride, resulting in the formation of leuco-basic blue 6.

Substitution: The dye can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or zinc dust.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.

Reduction Products: Leuco-basic blue 6.

Substitution Products: Substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Basic blue 6 is used as a dye in various chemical processes, including the staining of biological specimens and the coloring of textiles and paper .

Biology: In biological research, this compound is used as a staining agent for nucleic acids and proteins. It is also employed in the study of cell structures and functions .

Industry: The dye is widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products. It is also used in the production of inks and coatings .

Wirkmechanismus

Mechanism of Action: The primary mechanism by which Basic blue 6 exerts its effects is through its interaction with nucleic acids and proteins. The dye binds to these molecules through electrostatic interactions and hydrogen bonding, leading to the formation of stable complexes .

Molecular Targets and Pathways: this compound primarily targets nucleic acids and proteins, affecting their structure and function. The dye can also interact with cell membranes, altering their permeability and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

- Methylene blue

- Crystal violet

- Basic blue 9

- Basic blue 26

Conclusion

Basic blue 6 is a versatile cationic dye with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable compound for scientific research and industrial use.

Biologische Aktivität

Basic Blue 6, also known as C.I. Basic Blue 159, is a synthetic dye widely used in various applications, including textiles and biological staining. Understanding its biological activity is crucial for evaluating its safety and potential applications in biomedical fields. This article provides a detailed overview of the biological activity of this compound, including its cytotoxic effects, interactions with cellular components, and relevant case studies.

This compound is a cationic dye characterized by its vibrant blue color and solubility in water. Its chemical structure contributes to its reactivity and interaction with biological systems. The dye's molecular formula is typically represented as C₁₅H₁₈ClN₃S.

Cytotoxicity Studies

Cytotoxicity refers to the ability of a substance to kill or damage cells. Several studies have investigated the cytotoxic effects of this compound on various cell lines.

- Cell Lines Tested : The cytotoxicity of this compound was assessed using human leukemic cell lines (K-52 and TF-1) and normal peripheral blood mononuclear cells.

- Concentration-Dependent Effects : In one study, concentrations ranging from 1×10−8 M to 1×10−6 M were tested. A concentration of 5×10−8 M resulted in approximately 75% cell death, while 1×10−7 M induced over 99% cell death in leukemic cells .

- Photodynamic Action : The photodynamic effects of this compound were also examined. Monocytes displayed an 80% increase in propidium iodide (PI)-positive cells upon irradiation, indicating significant cytotoxicity compared to lymphocytes, which showed only a 12% increase .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Photodynamic Therapy : this compound can act as a photosensitizer, generating reactive oxygen species (ROS) when exposed to light. This property is exploited in photodynamic therapy for cancer treatment .

- Interaction with Cellular Components : The dye interacts with nucleic acids and proteins, potentially disrupting cellular functions and leading to apoptosis in sensitive cell types .

Case Study 1: Photodynamic Effects on Leukemic Cells

A study evaluated the effectiveness of this compound in inducing cell death in leukemic cells through photodynamic therapy. The results indicated that the dye could significantly reduce cell viability when combined with light exposure, suggesting potential therapeutic applications in treating certain types of leukemia .

Case Study 2: Histochemical Applications

This compound has been utilized as an intermediate electron acceptor in histochemistry. Its ability to stain cellular components makes it valuable for histological studies, allowing researchers to visualize structures within tissues effectively .

Comparative Analysis of Biological Activities

| Dye | Cytotoxic Concentration (M) | Cell Type | Effectiveness (%) |

|---|---|---|---|

| This compound | 5×10−8 | Human leukemic cells | 75 |

| 1×10−7 | Human leukemic cells | >99 | |

| Basic Blue 7 | 1×10−7 | Monocytes | 80 |

| Lymphocytes | 12 |

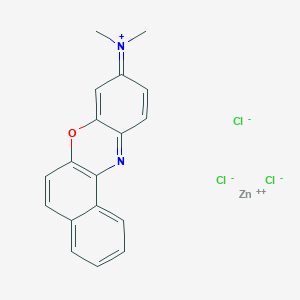

Eigenschaften

CAS-Nummer |

7057-57-0 |

|---|---|

Molekularformel |

C18H15Cl3N2OZn |

Molekulargewicht |

447.1 g/mol |

IUPAC-Name |

benzo[a]phenoxazin-9-ylidene(dimethyl)azanium;dichlorozinc;chloride |

InChI |

InChI=1S/C18H15N2O.3ClH.Zn/c1-20(2)13-8-9-15-17(11-13)21-16-10-7-12-5-3-4-6-14(12)18(16)19-15;;;;/h3-11H,1-2H3;3*1H;/q+1;;;;+2/p-3 |

InChI-Schlüssel |

YTEJSAFVYHDCSN-UHFFFAOYSA-K |

SMILES |

C[N+](=C1C=CC2=NC3=C(C=CC4=CC=CC=C43)OC2=C1)C.[Cl-] |

Kanonische SMILES |

C[N+](=C1C=CC2=NC3=C(C=CC4=CC=CC=C43)OC2=C1)C.[Cl-].Cl[Zn]Cl |

Key on ui other cas no. |

7057-57-0 |

Synonyme |

9-(Dimethylamino)benzo[a]phenoxazin-7-ium Chloride Zinc Chloride; Meldola’s Blue; _x000B_Zinc Chloride 9-(Dimethylamino)benzo[a]phenoxazin-7-ium Chloride; Basic Leather Blue D; Meldola Blue; |

Herkunft des Produkts |

United States |

Q1: What was the efficiency of chitosan silver nanoparticles in degrading Basic Blue 6 compared to other dyes tested?

A1: The research paper investigated the degradation of nine different dyes, including this compound, using chitosan silver nanoparticles as catalysts in an advanced oxidation process. The study found that the degradation rate of this compound was slower compared to some other dyes tested. Specifically, the oxidation rate coefficient for this compound fell in the middle range among the quinonoid and other dye classes, following the trend: Acid Green 1 > Acid Blue 15 > Basic Green 4 > this compound > Basic Blue N []. While the study doesn't delve into the specific reasons for these differences, it suggests that the structure of the dyes, particularly the presence of azo groups, might influence their susceptibility to degradation.

Q2: How does the pH of the solution affect the degradation of this compound using this method?

A2: While the research paper mentions investigating the effect of pH on the degradation process, it doesn't explicitly detail the findings for this compound []. Further research is needed to understand the specific impact of pH on the efficiency of chitosan silver nanoparticles in degrading this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.